![molecular formula C22H32N2O3 B5505177 4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)

4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound is complex, involving multiple functional groups and a specific structure that allows for diverse reactions and applications. Its study involves synthesis techniques, structural analysis, and exploration of its physical and chemical properties.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves multi-step processes, including ring-closing metathesis and radical cyclization. These methods afford bicyclic products from linear precursors, indicating a potential pathway for synthesizing complex structures like the one (Clive & Cheng, 2001). Additionally, a practical synthesis approach for related diazepane derivatives involves intramolecular cyclization, highlighting efficient strategies for assembling such frameworks (Gomi et al., 2012).

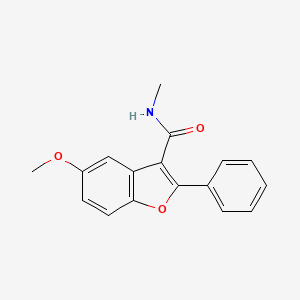

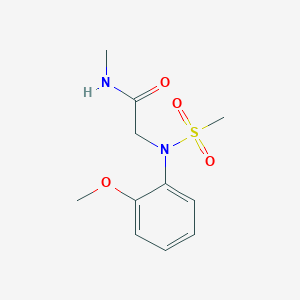

Molecular Structure Analysis

X-ray crystallography and other structural analyses reveal detailed insights into molecular geometry, including bond lengths, angles, and conformations. For compounds with similar complexity, crystal structure analysis plays a crucial role in understanding the spatial arrangement and interactions within the molecule (Moser et al., 2005).

Chemical Reactions and Properties

The compound's functionality suggests a range of chemical reactions it may undergo, including cycloadditions, which are prevalent in synthesizing heterocyclic compounds. For example, formal [4 + 1]-cycloadditions involving homopropargyl alcohols and diazo compounds offer a route to substituted tetrahydrofurans, indicating the compound's potential reactivity (Urabe et al., 2014).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound's molecular structure. While specific data for this compound was not found, related research emphasizes the importance of structural elements in dictating these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are closely tied to the compound's specific configuration and substituents. Cycloaddition reactions, as well as reactions involving carbonyl ylides, provide insight into the compound's reactivity and potential transformations (Ibata et al., 1987).

Applications De Recherche Scientifique

Tandem Ring-Closing Metathesis–Radical Cyclization

Clive and Cheng (2001) discussed α,ω-(Phenylseleno) carbonyl compounds undergoing sequential ring-closing metathesis and radical cyclization to afford bicyclic products. This research provides insights into the synthesis pathways that could be relevant for compounds like the one , highlighting the potential for creating complex bicyclic structures (Clive & Cheng, 2001).

Porphyrazines with Annulated Diazepine Rings

Tarakanov et al. (2011) investigated the synthesis of porphyrazines with annulated diazepine rings, which could be structurally related to the compound . The study focused on the solvent effects on spectral properties, demonstrating the intricate chemical behavior of such compounds (Tarakanov et al., 2011).

Synthesis of Rofecoxib Analogs

Abdellatif et al. (2013) described the synthesis of new rofecoxib analogs with expected anti-inflammatory activity. This research could be relevant for understanding the synthetic pathways and potential applications of similar compounds (Abdellatif et al., 2013).

Metal Carbene Precursors for Isochromene Derivatives

Ren et al. (2017) explored 4-diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives. Their findings could provide a framework for understanding how similar compounds might act as intermediates in complex organic syntheses (Ren et al., 2017).

Neighboring Group Participation in Carbene Chemistry

Tomioka et al. (1985) studied the effect of neighboring carboxylate groups on arylcarbene reactivity, which could be relevant for understanding the reactivity and synthesis routes of the compound (Tomioka et al., 1985).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

cyclobutyl-[4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O3/c1-22(2,27)12-11-17-7-9-19(10-8-17)21(26)24-14-4-13-23(15-16-24)20(25)18-5-3-6-18/h7-10,18,27H,3-6,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAWLLKAUUUGHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C(=O)C3CCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)

![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)

![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)

![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)

![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)